3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a fused quinazoline-dione core substituted with a branched alkyl chain (butan-2-yl) at position 3 and a 3-phenyl-1,2,4-oxadiazole moiety at position 1 via a methyl linker. The quinazoline-dione scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle, enhances metabolic stability and binding affinity in drug design due to its polarity and hydrogen-bonding capacity . The phenyl substituent on the oxadiazole may further modulate lipophilicity and π-π stacking interactions with biological targets. Structural characterization of this compound likely employs techniques such as $ ^1H $ NMR, IR, and mass spectrometry, as seen in analogous heterocyclic syntheses .
Properties
IUPAC Name |
3-butan-2-yl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-14(2)25-20(26)16-11-7-8-12-17(16)24(21(25)27)13-18-22-19(23-28-18)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRPBBAKYFJREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound notable for its potential biological activities. This compound features a tetrahydroquinazoline core fused with a 1,2,4-oxadiazole ring and a butan-2-yl substituent. Although direct research on this specific compound is limited, its structural components suggest a range of possible biological activities.
Anticancer Properties
Compounds containing 1,2,4-oxadiazole units have demonstrated significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines such as human colon adenocarcinoma (HCT116) and breast cancer (MCF-7) with IC50 values ranging from 0.28 to 10 μg/mL . The mechanism often involves the inhibition of key cellular pathways and enzymes that are crucial for tumor growth.
Antimicrobial Activity
The oxadiazole ring has been linked to antimicrobial properties. Similar compounds have exhibited activity against bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions essential for microbial survival . The structural similarity of this compound to known antimicrobial agents suggests potential efficacy in this area.
Anti-inflammatory Effects
Research indicates that compounds with oxadiazole structures can exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This property could be beneficial in treating conditions characterized by excessive inflammation .
Neuroprotective Potential
Certain derivatives have shown neuroprotective effects by interacting with neurotransmitter receptors and reducing oxidative stress in neuronal cells. This suggests that the compound could be explored for applications in neurodegenerative diseases .
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds provide insights into potential biological activities:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| 5-(benzothiazol methyl)-tetrahydroquinazoline | Antimicrobial | 0.52 μg/mL |
| (S)-3-(phenyl-[1,3,4]oxadiazol) | Anticancer | 0.28 μg/mL |
| Tioxazafen (related oxadiazole) | Nematocidal | LC50 = 2.8 μg/mL |
These findings underscore the importance of further investigation into the biological activity of this compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit anticancer properties. The incorporation of the 3-phenyl-1,2,4-oxadiazol moiety in this compound may enhance its efficacy against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that 3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione could be explored as a lead compound in anticancer drug development.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have shown effectiveness against various bacterial strains:
- Case Study : A derivative with an oxadiazole ring was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This raises the possibility that the target compound could be similarly effective.
Photophysical Properties
The presence of the oxadiazole unit may impart interesting photophysical properties to the compound:
- Research Insights : Studies on related oxadiazole-containing compounds have shown strong fluorescence characteristics. This could lead to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Polymer Chemistry
The compound could serve as a building block for advanced polymer materials:
- Experimental Data : Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. This suggests potential applications in creating high-performance materials for industrial uses.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application:
- Toxicity Studies : Preliminary toxicity assessments indicate that derivatives of this compound exhibit low cytotoxicity in non-cancerous cell lines. Further studies are needed to fully elucidate its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized into two groups:
Tetrahydroquinazoline-dione derivatives : These share the quinazoline-dione core but differ in substituents.
1,2,4-Oxadiazole-containing heterocycles : These retain the oxadiazole motif but vary in the attached functional groups or core scaffolds.
Key Comparative Data
Key Findings
The 3-phenyl-1,2,4-oxadiazole substituent confers greater metabolic stability than non-aromatic oxadiazole derivatives (e.g., 5-carboxamide analogues) due to reduced susceptibility to hydrolysis .
Core Scaffold Differences :
- The tetrahydroquinazoline-dione core offers a rigid, planar structure conducive to enzyme active-site binding, unlike the flexible benzoxazine scaffold in analogues .
- Benzoxazine derivatives (e.g., from ) exhibit superior anti-inflammatory activity, whereas tetrahydroquinazoline-diones are more associated with kinase inhibition .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step routes, including cyclocondensation for the oxadiazole ring and alkylation for the quinazoline core—similar to methods in but with lower yields (~40–50%) compared to benzoxazine analogues (~60–70%) .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Cyclocondensation : Combine substituted quinazoline precursors (e.g., tetrahydroquinazoline-dione) with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Functionalization : Introduce the butan-2-yl group via nucleophilic substitution or alkylation reactions using 2-bromobutane in the presence of a base (e.g., K₂CO₃) .
- Optimization :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance yield .
- Use spectroscopic validation (IR, NMR) to confirm intermediate structures .
Q. Q2. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- NMR Analysis :
- ¹H NMR : Look for characteristic signals:
- Tetrahydroquinazoline protons (δ 3.5–4.5 ppm, multiplet) .
- Oxadiazole-linked methylene protons (δ 5.0–5.5 ppm, singlet) .
Q. Q3. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer:
- In Vitro Screening :
- Antimicrobial : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays .
Advanced Research Questions
Q. Q4. How can molecular docking studies elucidate interactions between this compound and biological targets?
Methodological Answer:
- Protocol :
- Key Metrics :
Q. Q5. What strategies resolve contradictions in experimental vs. computational data for this compound?
Methodological Answer:
- Case Study : Discrepancies in predicted vs. observed solubility.
- Root Cause Analysis :
Q. Q6. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
Methodological Answer:
- Modification Hotspots :
- Oxadiazole Substituents : Replace phenyl with electron-withdrawing groups (e.g., NO₂) to enhance bioactivity .
- Quinazoline Core : Introduce halogens (Cl, F) at position 6 to improve metabolic stability .
- Validation :
- Synthesize analogs via parallel synthesis.
- Compare IC₅₀ values in dose-response assays .
Q. Q7. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Scale-Up Issues :
- Byproduct Formation : Mitigate via controlled temperature (60–80°C) and inert atmospheres .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
- Quality Control :
Q. Q8. How can in vivo pharmacokinetic studies be designed to assess bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
